

structure-activity relationship (SAR) studies of 4-Chloro-N-isopropylpicolinamide

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Compound of Interest

Compound Name: 4-Chloro-N-isopropylpicolinamide

CAS No.: 604813-08-3

Cat. No.: B1322756

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Application Note: Structure-Activity Relationship (SAR) Profiling of **4-Chloro-N-isopropylpicolinamide** as a Mitochondrial Respiratory Inhibitor

Executive Summary

This application note details the structure-activity relationship (SAR), synthesis, and biological characterization of **4-Chloro-N-isopropylpicolinamide** (Code: CNP-4).[1] Belonging to the picolinamide class of fungicides, this molecule acts as a potent inhibitor of the Qi site (quinone reduction site) within the mitochondrial cytochrome bc1 complex (Complex III).[2] Unlike strobilurins (Qo site inhibitors), picolinamides show no cross-resistance to G143A mutations, making them critical tools in resistance management for pathogens like *Zymoseptoria triticii* and *Botrytis cinerea*.

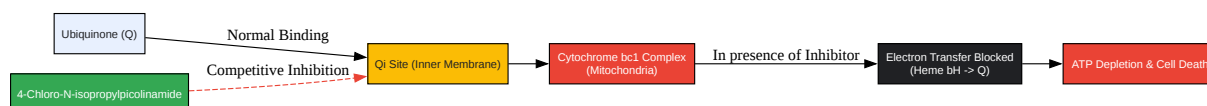
This guide provides a validated protocol for synthesizing CNP-4, a standardized assay for mitochondrial respiration inhibition, and a comprehensive SAR analysis framework for optimizing the picolinamide scaffold.

Mechanism of Action: The Qi Site Target

The primary target of **4-Chloro-N-isopropylpicolinamide** is the inner ubiquinone-binding site (Qi) of Complex III.[1][3] Inhibition blocks electron transfer from heme bH to ubiquinone, halting ATP production and leading to fungal cell death.

Key Mechanistic Features:

- **Binding Mode:** The picolinamide nitrogen and amide oxygen likely form a bidentate chelation or hydrogen-bond network with conserved residues (e.g., Histidine, Serine) in the Qi pocket.
- **Selectivity:** The N-isopropyl group occupies a hydrophobic tunnel distinct from the mammalian enzyme binding mode, providing selectivity indices favorable for agricultural use.



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Figure 1: Mechanism of Action pathway showing the competitive inhibition at the Qi site of Complex III.[1]

Structure-Activity Relationship (SAR) Analysis

The efficacy of CNP-4 relies on three pharmacophoric regions. Modifications in these zones drastically alter the IC50 values against target fungi.

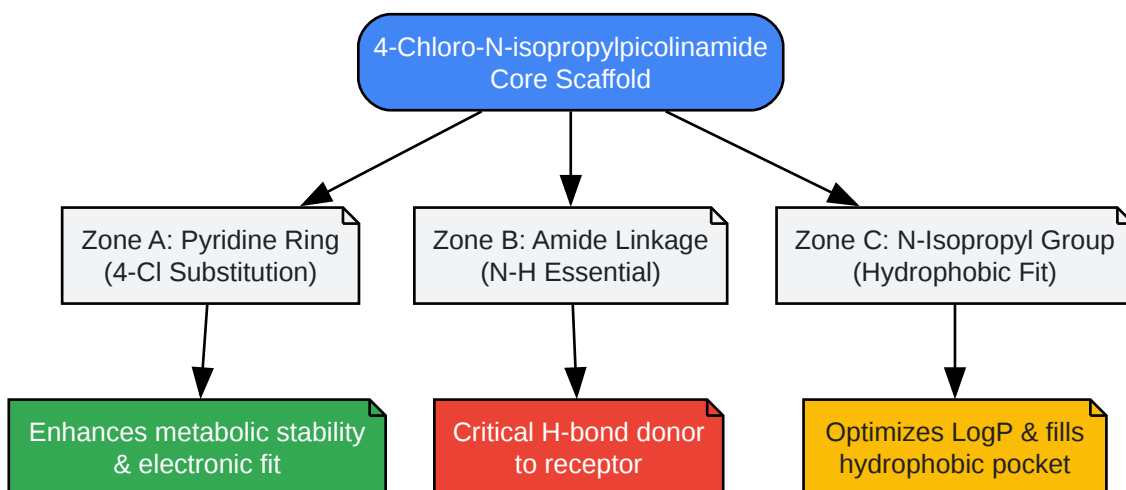
SAR Data Summary (Representative Data)

Compound ID	R1 (4-Pos)	R2 (N-Subst)	Activity (IC50, Z. triticii)	LogP	SAR Insight
CNP-4	-Cl	-Isopropyl	++++ (Low nM)	2.4	Optimal lipophilic/steric balance.
CNP-1 (Base)	-H	-Isopropyl	++	1.8	Lacks electronic withdrawal; weaker binding.[1]
CNP-2	-OMe	-Isopropyl	+	1.9	Electron donor reduces pyridine N basicity.[1]
CNP-5	-Cl	-Methyl	++	1.9	Sterically too small for hydrophobic pocket.[1]
CNP-6	-Cl	-Phenyl	+++	3.1	Good activity but solubility issues.[1]
CNP-7	-Cl	-tert-Butyl	+++	2.8	Steric clash in some strains.[1]

Detailed Zone Analysis

- Zone A: The Pyridine Core (Warhead)
 - Role: The pyridine nitrogen is the primary anchor.

- Modification: Substitution at the 4-position with Chlorine (-Cl) is critical.[1] The electron-withdrawing nature of Chlorine lowers the pKa of the pyridine nitrogen, optimizing it for hydrogen bonding within the Qi site without becoming protonated in the intermembrane space.
- Causality: Replacing -Cl with -H or Electron Donating Groups (EDGs) like -OMe significantly reduces potency due to unfavorable electronic perturbation of the ring nitrogen.[1]
- Zone B: The Amide Linkage
 - Role: Acts as a rigid spacer and H-bond acceptor/donor.[1]
 - Constraint: Methylation of the amide nitrogen (tertiary amide) abolishes activity, confirming the necessity of the amide proton (N-H) for hydrogen bonding with the receptor protein (likely a Serine residue).
- Zone C: The N-Alkyl Tail
 - Role: Fills the hydrophobic "tail" pocket of the Qi site.
 - Optimization: The Isopropyl group provides the ideal steric bulk. Smaller groups (Methyl) fail to displace water/fill the void, while larger groups (Phenyl, Benzyl) may introduce steric clashes or increase LogP beyond the optimal range for membrane permeability.



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Figure 2: SAR Map illustrating the three critical pharmacophores and their impact on biological activity.[1]

Experimental Protocols

Protocol A: Synthesis of 4-Chloro-N-isopropylpicolinamide

Rationale: Direct amidation of the acid chloride is preferred over ester coupling for higher yields and easier purification.

Reagents:

- 4-Chloropicolinic acid (CAS: 5398-44-7)[1]
- Thionyl Chloride (
)[1]
- Isopropylamine
- Dichloromethane (DCM), Anhydrous
- Triethylamine (
)[1][4]

Step-by-Step Procedure:

- Activation: In a dry 100 mL round-bottom flask, dissolve 4-chloropicolinic acid (1.0 eq, 10 mmol) in anhydrous DCM (30 mL).
- Chlorination: Add thionyl chloride (1.5 eq) dropwise at 0°C. Add a catalytic amount of DMF (2 drops). Reflux for 2 hours until gas evolution ceases.
- Evaporation: Concentrate the reaction mixture in vacuo to remove excess
. Re-dissolve the crude acid chloride in anhydrous DCM (20 mL).

- Coupling: Cool the solution to 0°C. Slowly add a mixture of Isopropylamine (1.1 eq) and Triethylamine (2.0 eq) in DCM (10 mL).
- Reaction: Stir at room temperature for 4 hours. Monitor by TLC (50% EtOAc/Hexane).[1]
- Work-up: Wash the organic layer with 1N HCl (2x), Sat. (2x), and Brine. Dry over .[1][5]
- Purification: Recrystallize from Hexane/EtOAc or purify via flash column chromatography.
 - Expected Yield: >85%[1][4][6][7]
 - Characterization: Confirm via H-NMR (Isopropyl doublet at ~1.2 ppm, Amide broad singlet ~7.8 ppm).[1]

Protocol B: In Vitro Mitochondrial Respiration Assay

Rationale: Measuring oxygen consumption in isolated mitochondria provides a direct readout of Complex III inhibition, bypassing cell wall permeability issues.

Materials:

- Isolated mitochondria (from *S. cerevisiae* or *B. cinerea* mycelia).[1]
- Clark-type oxygen electrode or Seahorse XF Analyzer.[1]
- Substrates: Succinate (Complex II donor) and NADH.[1]

Procedure:

- Preparation: Suspend mitochondria (0.5 mg protein/mL) in respiration buffer (0.6 M Mannitol, 20 mM HEPES, pH 7.2).
- Basal Read: Add Succinate (10 mM) to initiate State 2 respiration.[1] Add ADP to induce State 3 (active) respiration.[1]

- Inhibition: Inject CNP-4 (dissolved in DMSO) at varying concentrations (0.1 nM – 10 µM).[1]
- Control: Use Antimycin A (known Qi inhibitor) as a positive control and Azoxystrobin (Qo inhibitor) to distinguish binding sites (if using specific mutants).[1]
- Calculation: Plot % Oxygen Consumption Rate (OCR) vs. Log[Concentration] to determine IC50.

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